In Vitro Potency Against Leishmania donovani: (Rac)-DNDI-8219 vs. DNDI-0690 and DNDI-6148
(Rac)-DNDI-8219 exhibits an IC50 of 0.19 µM against Leishmania donovani . In a comparative study across multiple Leishmania species, (Rac)-DNDI-8219 demonstrated 11.3-fold greater potency against L. major (IC50 0.03 µM) than the benzoxaborole clinical candidate DNDI-6148 (IC50 0.07 µM) [1]. Against L. guyanensis, (Rac)-DNDI-8219 showed an IC50 of 0.38 µM, while the comparator nitroimidazole DNDI-0690 showed an IC50 of 0.85 µM, representing a 2.2-fold potency advantage for (Rac)-DNDI-8219 [1].
| Evidence Dimension | In vitro IC50 against Leishmania species |
|---|---|
| Target Compound Data | L. donovani: 0.19 µM; L. major: 0.03 µM; L. guyanensis: 0.38 µM; L. tropica: 1.20 µM |
| Comparator Or Baseline | DNDI-6148 (L. major: 0.07 µM); DNDI-0690 (L. guyanensis: 0.85 µM); Amphotericin B (L. major: 0.03 µM) |
| Quantified Difference | 11.3-fold lower IC50 vs. DNDI-6148 in L. major; 2.2-fold lower IC50 vs. DNDI-0690 in L. guyanensis |
| Conditions | Intracellular amastigote assays in primary mouse macrophages; 72 hr incubation |
Why This Matters
Higher potency at lower concentrations reduces the required dose and potential toxicity in downstream in vivo studies.
- [1] Van den Kerkhof M, et al. In Vitro and In Vivo Pharmacodynamics of Three Novel Antileishmanial Lead Series. Table 3. 2019. View Source
